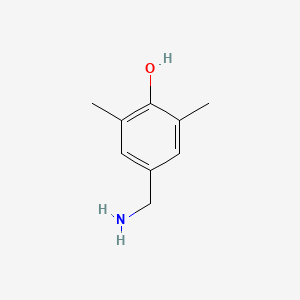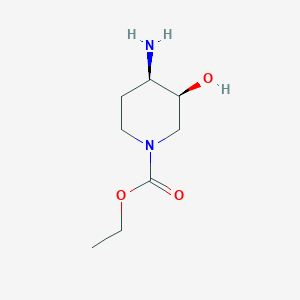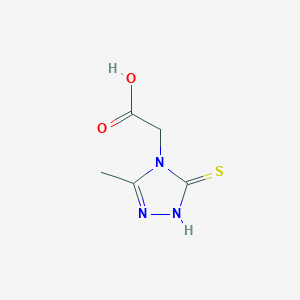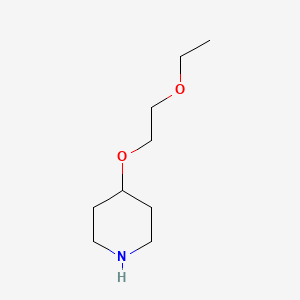
4-(2-Ethoxyethoxy)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperidine derivatives can be complex, involving multiple steps and various reagents. For instance, asymmetric synthesis of 4-aryl-2-piperidinones, which are key intermediates for compounds like (-)-Paroxetine, has been achieved using arylboron reagents and a chiral bisphosphine-rhodium catalyst, demonstrating the importance of catalysis in achieving high enantioselectivity . Additionally, the synthesis of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines with antiallergy activity involves the use of aryloxypropyl and diarylhydroxymethyl groups, indicating the versatility of substituents in piperidine chemistry .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride has been characterized by X-ray diffraction, revealing a protonated piperidine ring in a chair conformation with the carboxyl group in the equatorial position . This detailed structural information is essential for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions that are essential for their functionalization. The tandem Aza[4 + 2]/Allylboration reaction is a novel multicomponent reaction that allows for the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives, which are common in several naturally occurring alkaloids and azasugar analogues . This demonstrates the synthetic utility of piperidine derivatives in creating complex molecules with multiple stereogenic centers.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The spectroscopic analyses, including FT-IR, FT-Raman, NMR, and UV, provide insights into the vibrational and electronic structure of these compounds. For example, the study of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid using spectroscopic methods and theoretical calculations has revealed information about the molecule's stability, charge delocalization, and chemical reactivity . Additionally, the inclusion complexes of β-cyclodextrin with 4-(acyloxy)-4-(cyclopropylethynyl)-1-(2-ethoxyethyl)piperidines highlight the importance of supramolecular chemistry in modifying the properties of piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The reactivity of piperidine derivatives, including those structurally related to 4-(2-Ethoxyethoxy)piperidine, has been extensively studied. For example, N-acyl and N-sulfonyl groups' effect on the anodic methoxylation of piperidine derivatives has been explored, indicating the influence of substituents on the formation of methoxy products (Golub & Becker, 2015).
Supramolecular Chemistry
Supramolecular inclusion complexes involving piperidine derivatives have been synthesized, demonstrating the potential for creating complex structures and studying their behavior. For instance, 4-Acyloxy-4-(cyclopropylethynyl)-1-(2-ethoxyethyl)piperidines reacted with β-cyclodextrin to form inclusion complexes, showcasing the adaptability of piperidine structures in forming supramolecular assemblies (Seilkhanov et al., 2017).
Medicinal Chemistry and Biological Activities
The sulfonyl hydrazone scaffold and the piperidine rings, components similar to 4-(2-Ethoxyethoxy)piperidine, have significant roles in medicinal chemistry. Research indicates that these structures have antioxidant capacity and anticholinesterase activity, highlighting their potential in therapeutic applications (Karaman et al., 2016).
Corrosion Inhibition
Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on metal surfaces, demonstrating their potential in industrial applications to protect against corrosion (Kaya et al., 2016).
Enhancement of Drug Bioavailability
The role of piperidine analogues in enhancing the bioavailability of pharmaceutical agents has been investigated, shedding light on their potential to improve drug efficacy and delivery systems (Najar et al., 2011).
Analytical Chemistry
Piperidine structures are also relevant in the field of analytical chemistry, as shown by studies involving the identification and characterization of psychoactive substances (De Paoli et al., 2013).
Zukünftige Richtungen
While specific future directions for “4-(2-Ethoxyethoxy)piperidine” are not available, piperidine derivatives are of significant interest in the pharmaceutical industry, with over 7000 piperidine-related papers published in the last five years . This suggests that the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(2-Ethoxyethoxy)piperidine”, is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
4-(2-ethoxyethoxy)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-11-7-8-12-9-3-5-10-6-4-9/h9-10H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAFBJXCTHYOSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554424 |
Source


|
| Record name | 4-(2-Ethoxyethoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethoxyethoxy)piperidine | |
CAS RN |
70978-93-7 |
Source


|
| Record name | 4-(2-Ethoxyethoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

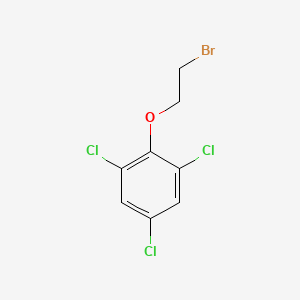
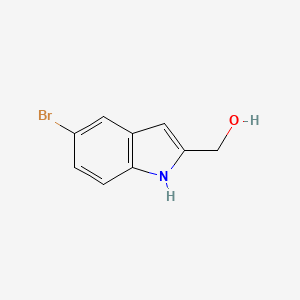
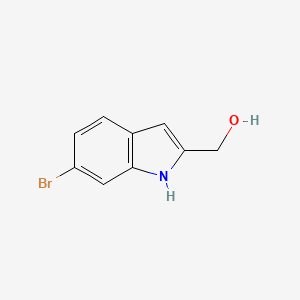
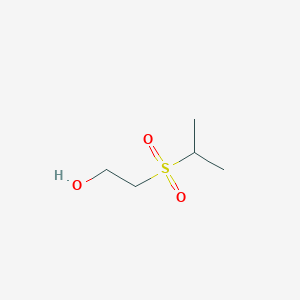
![5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1282882.png)

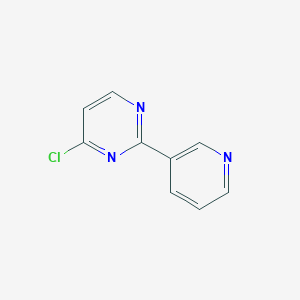
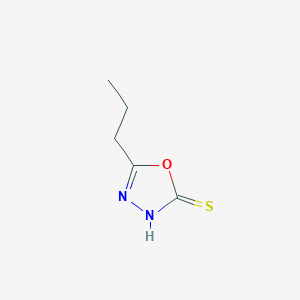
![4,6-Diamino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B1282903.png)
